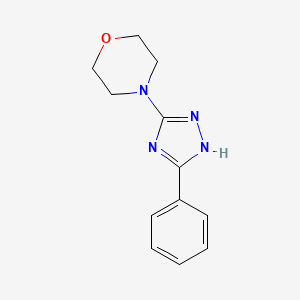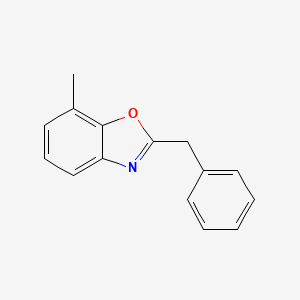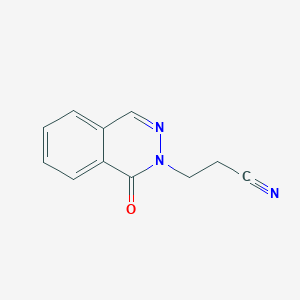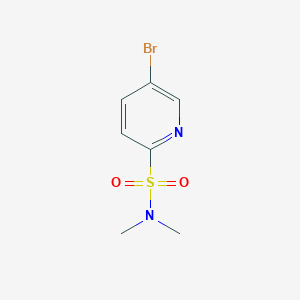
4-(5-Phenyl-1H-1,2,4-triazole-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Phenyl-1H-1,2,4-triazole-3-yl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTZM or Phenyltriazolylmorpholine and is widely used in the synthesis of different chemicals due to its unique structural properties.
作用機序
The mechanism of action of PTZM is not well understood, but it is believed to act as a nucleophile in various reactions. Its unique structural properties make it an ideal building block for the synthesis of various compounds, and its reactivity can be controlled by modifying its structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTZM are not well understood, but it has been found to have low toxicity in various studies. It has also been found to be biocompatible, making it an ideal building block for the synthesis of various biomedical materials.
実験室実験の利点と制限
The advantages of PTZM for lab experiments include its unique structural properties, versatility, and low toxicity. However, its limitations include its high cost and the difficulty of synthesizing it in large quantities.
将来の方向性
The future directions for research on PTZM include the synthesis of new derivatives with improved properties, the development of new applications in material science and medicinal chemistry, and the study of its mechanism of action. The use of PTZM in the design of new materials for biomedical applications is also an exciting area of research.
Conclusion
In conclusion, PTZM is a versatile chemical compound that has gained significant attention in the field of scientific research due to its unique structural properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PTZM is needed to fully understand its potential applications and mechanism of action.
合成法
The synthesis of PTZM involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with morpholine in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the resulting product is purified using various techniques. The purity of the final product is crucial, as impurities can affect the properties of PTZM and its applications.
科学的研究の応用
PTZM has a wide range of applications in scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, PTZM is used as a building block in the synthesis of various drugs, including antifungal and antiviral agents. It has also been used as a ligand in the design of metal complexes for biomedical applications.
In material science, PTZM is used as a precursor in the synthesis of various materials, including polymers and nanoparticles. It has been found to be an effective stabilizer for nanoparticles, and its unique structural properties make it an ideal building block for the synthesis of new materials.
In organic synthesis, PTZM is used as a versatile reagent for the synthesis of various compounds. Its unique structural properties make it an ideal building block for the synthesis of complex molecules.
特性
IUPAC Name |
4-(5-phenyl-1H-1,2,4-triazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-10(5-3-1)11-13-12(15-14-11)16-6-8-17-9-7-16/h1-5H,6-9H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIVWSAECIEWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-phenyl-1H-1,2,4-triazol-3-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)

![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)
![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)

![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7561097.png)

![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)

![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)